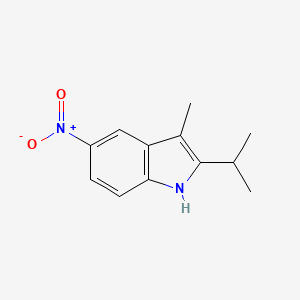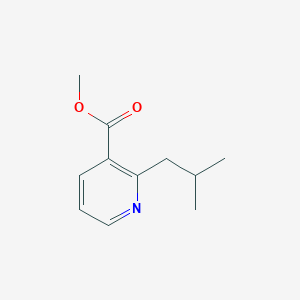![molecular formula C12H20INO2 B6295065 t-Butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate CAS No. 2411635-57-7](/img/structure/B6295065.png)
t-Butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-Butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate (also referred to as 6-iodo-2-azaspiro[3.4]octane-2-carboxylic acid t-butyl ester, or 6-IBA) is an organic compound that has been studied extensively due to its potential applications in a variety of scientific research areas. This compound has been used in a number of different research fields, including medicinal chemistry, biochemistry, and pharmacology. 6-IBA has been found to be a useful reagent for the synthesis of various organic compounds, and it has also been used in the study of the structure and function of proteins.
Wissenschaftliche Forschungsanwendungen
6-IBA has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as peptides, amino acids, and nucleosides. It has also been used in the study of the structure and function of proteins. In addition, 6-IBA has been used in the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory agents, and anti-cancer agents.
Wirkmechanismus
6-IBA has been found to act as an inhibitor of a number of enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the synthesis of pro-inflammatory mediators. 6-IBA has also been found to inhibit the activity of a number of other enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
6-IBA has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of a number of enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the synthesis of pro-inflammatory mediators. In addition, 6-IBA has been found to inhibit the activity of a number of other enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression. 6-IBA has also been found to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-IBA in laboratory experiments include its low cost, its availability, and its ease of synthesis. In addition, 6-IBA is a relatively stable compound and can be stored at room temperature for long periods of time without significant degradation. The main limitation of 6-IBA is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The potential future directions for 6-IBA include its use in the development of new drugs for the treatment of various diseases, such as cancer, inflammation, and neurological disorders. In addition, 6-IBA could be used to develop new methods for the synthesis of organic compounds and for the study of the structure and function of proteins. Finally, 6-IBA could be used to develop new methods for the targeting of specific enzymes and for the modulation of gene expression.
Synthesemethoden
6-IBA is synthesized through a two-step process. In the first step, the t-butyl ester is synthesized by reacting 6-iodo-2-azaspiro[3.4]octane-2-carboxylic acid with t-butyl alcohol in the presence of a base, such as pyridine, in a 1:1 molar ratio. The reaction is carried out at a temperature of between 0 and 25 °C. In the second step, the t-butyl ester is reacted with a base, such as sodium hydroxide or potassium hydroxide, in a 1:1 molar ratio to form 6-IBA. The reaction is carried out at a temperature of between 0 and 25 °C.
Eigenschaften
IUPAC Name |
tert-butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20INO2/c1-11(2,3)16-10(15)14-7-12(8-14)5-4-9(13)6-12/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTXRHOVZRJQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6295016.png)
![Pyrazolo[1,5-b]pyridazin-6-ol](/img/structure/B6295020.png)

![6-Fluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B6295039.png)





![Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, 95%](/img/structure/B6295069.png)
![(2S)-2-Methylazetidine (1R,4S)-bicyclo[2.2.1]heptane-1-methanesulfonate](/img/structure/B6295070.png)
